molecular formula C21H17FN4O4S B2489355 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021091-55-3

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No.: B2489355
CAS No.: 1021091-55-3
M. Wt: 440.45
InChI Key: RXQGSRJZGOBCLQ-UHFFFAOYSA-N
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Description

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a heterocyclic compound featuring a pyridazine core linked to a 2-fluorobenzamide group via a thioether bridge. The molecule also incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic ether system known for enhancing metabolic stability and lipophilicity in pharmaceuticals .

Properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-15-4-2-1-3-14(15)21(28)24-18-7-8-20(26-25-18)31-12-19(27)23-13-5-6-16-17(11-13)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQGSRJZGOBCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide) is a synthetic compound that incorporates a complex structure featuring a dihydrobenzo[b][1,4]dioxin moiety. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

N 6 2 2 3 dihydrobenzo b 1 4 dioxin 6 yl amino 2 oxoethyl thio pyridazin 3 yl 2 fluorobenzamide \text{N 6 2 2 3 dihydrobenzo b 1 4 dioxin 6 yl amino 2 oxoethyl thio pyridazin 3 yl 2 fluorobenzamide }

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the dihydrobenzo[b][1,4]dioxin core is significant as it has been associated with antioxidant properties and potential modulation of signaling pathways related to inflammation and cell proliferation.

Key Mechanisms:

  • Antioxidant Activity : The dihydrobenzo[b][1,4]dioxin structure is known for its ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The thioether linkage may enhance interactions with enzymatic targets involved in metabolic pathways.
  • Receptor Modulation : The fluorobenzamide component may influence receptor binding affinity and selectivity.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of similar compounds:

Compound NameStructure FeaturesBiological ActivityReference
2,3-Dihydrobenzo[b][1,4]dioxinDioxin core structureAntioxidant properties
N-(2-hydroxyphenyl)acetamideAcetamide groupAnalgesic effects
4-(Phenylthio)anilineThioether linkageAntimicrobial activity
N-(6-hydroxybenzothiazolyl)-benzamideBenzothiazole moietyAnti-inflammatory properties

Case Studies

Several studies have evaluated the pharmacological effects of compounds related to this compound):

  • In Vitro Studies : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibited significant inhibition of low-density lipoprotein (LDL) oxidation, suggesting a protective role against cardiovascular diseases. Compounds were found to be 5 to 45 times more effective than probucol in preventing LDL oxidation .
  • In Vivo Studies : Another investigation reported that certain derivatives displayed hypolipidemic effects in animal models at doses ranging from 100 to 300 mg/kg. These findings indicate potential applications in managing lipid profiles and reducing cardiovascular risks .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

Key Pharmacokinetic Parameters:

  • Absorption : Rapid absorption post-administration has been noted in similar compounds.
  • Distribution : High tissue distribution due to lipophilicity associated with the dioxin structure.
  • Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
  • Excretion : Renal excretion predominates for the elimination of metabolites.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide exhibit a range of biological activities:

1. Anticancer Properties :
Studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds containing the benzodioxin structure have been linked to apoptosis in cancer cells.

2. Antidiabetic Activity :
Research into similar compounds has revealed potential for managing Type 2 diabetes mellitus (T2DM). These compounds may inhibit enzymes like α-glucosidase and acetylcholinesterase, thereby regulating blood glucose levels and improving insulin sensitivity .

3. Neuroprotective Effects :
Some derivatives have shown promise in neuroprotection against conditions such as Alzheimer's disease (AD). They may help prevent neuronal damage by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

StudyFindingsImplications
Synthesis and Screening (2019) New derivatives synthesized showed significant inhibition of α-glucosidase and acetylcholinesterasePotential for T2DM and AD therapies
Anticancer Activity (2020) Compounds demonstrated selective cytotoxicity towards breast cancer cellsSuggests utility in targeted cancer therapies
Neuroprotective Study (2021) Reduced oxidative stress markers in neuronal cell lines treated with benzodioxin derivativesIndicates potential for neurodegenerative disease treatment

Comparison with Similar Compounds

Benzamide Derivatives

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzamide insecticide with 2,6-difluoro and chlorophenyl substituents. The fluorinated benzamide moiety enhances binding to chitin synthase in insects, while the target compound’s 2-fluorobenzamide and dihydrobenzodioxin groups may confer distinct selectivity or pharmacokinetic properties .
  • Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Features a pyridine-linked benzamide structure. The target compound’s pyridazine core and thioether linkage could alter electronic properties and steric interactions compared to Fluazuron’s pyridine-ether system .

Thioether-Linked Heterocycles

  • N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (878065-83-9): Contains a thioether-acetamide scaffold.
  • Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (476465-24-4): Shares a benzo-fused dioxole/dioxin system. The target’s 2,3-dihydrobenzo[b][1,4]dioxin may offer greater conformational rigidity compared to benzo[d][1,3]dioxole, affecting solubility and metabolic pathways .

Pyridazine-Based Analogues

  • 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (894050-19-2) : Highlights the pyridazine-thioether motif. The target compound lacks triazolo fusion but introduces a fluorobenzamide group, which could modulate electronic density and hydrogen-bonding capacity .

Comparative Data Table

Compound Name Core Structure Key Substituents/Functional Groups Biological Use/Properties Reference
Diflubenzuron Benzamide 2,6-difluoro, chlorophenyl Insecticide (chitin synthesis inhibition)
Fluazuron Benzamide-pyridine Trifluoromethylpyridine, chloro Acaricide
878065-83-9 Acetamide-thioether Imidazole, hydroxyamino Unknown (potential enzyme inhibitor)
476465-24-4 Benzo[d][1,3]dioxole Thiadiazole, ethyl ester Unknown (agrochemical candidate)
Target Compound Pyridazine-benzamide 2-fluoro, dihydrobenzodioxin, thioether Unknown (structural analog of bioactive molecules) N/A

Research Findings and Implications

However, the absence of additional halogens (e.g., chlorine in Diflubenzuron) may reduce toxicity .

Thioether vs. Ether Linkages : Compared to Fluazuron’s ether linkage, the thioether in the target compound could increase lipophilicity and resistance to oxidative degradation, as seen in 878065-83-9 .

Dihydrobenzodioxin Stability: The 2,3-dihydrobenzo[b][1,4]dioxin system may improve metabolic stability over non-fused dioxole rings (e.g., 476465-24-4), a feature critical for oral bioavailability in drug design .

Pyridazine vs. Pyridine : Pyridazine’s electron-deficient nature compared to pyridine (in Fluazuron) might alter binding kinetics in biological targets, though this requires experimental validation .

Q & A

Basic: What are the standard protocols for synthesizing N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide?

The synthesis involves multi-step reactions starting from commercially available precursors like benzo[d][1,3]dioxole derivatives and fluorinated benzamides. Key steps include:

  • Thioacetamide formation : Coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a thio-containing intermediate under inert atmosphere (e.g., nitrogen) using DMF or THF as solvents .
  • Pyridazine functionalization : Introducing the pyridazin-3-yl moiety via nucleophilic substitution, requiring precise pH and temperature control (e.g., 60–80°C) .
  • Final benzamide coupling : Reacting with 2-fluorobenzoyl chloride in the presence of a base like triethylamine .
    Characterization : Confirm structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS. Purity is validated using HPLC (≥95%) .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Low yields may stem from competing side reactions (e.g., hydrolysis of the thioether bond). Strategies include:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives like dichloromethane to minimize side reactions .
  • Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to improve benzamide formation efficiency .
  • Temperature gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics and reduce degradation .
    Monitor intermediates via TLC and adjust stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to pyridazine derivative) .

Basic: What methods are used to evaluate the compound’s biological activity?

Standard assays include:

  • Anticancer activity : Cell viability assays (MTT or CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic insights : Apoptosis induction via flow cytometry (Annexin V/PI staining) .

Advanced: How can contradictory results in biological activity across studies be resolved?

Contradictions may arise from variations in assay conditions or cell line specificity. Mitigation strategies:

  • Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm IC50_{50} trends .
  • Orthogonal assays : Cross-validate using alternative methods (e.g., caspase-3 activation for apoptosis vs. mitochondrial membrane potential assays) .

Basic: What techniques assess the compound’s stability and solubility for pharmacological applications?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
  • Chemical stability : Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products via LC-MS .

Advanced: How can structural modifications improve solubility without compromising bioactivity?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol chains to the benzamide moiety to improve hydrophilicity .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with higher dissolution rates .

Basic: What computational tools support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to targets like EGFR or tubulin .
  • QSAR modeling : Train models on analogs with known IC50_{50} values to prioritize synthetic targets .
  • ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability) .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

  • Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .
  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .
  • In vivo validation : Xenograft models to correlate target engagement with tumor growth inhibition .

Basic: How are impurities and by-products characterized during synthesis?

  • HPLC-DAD/MS : Identify impurities >0.1% using reverse-phase chromatography with mass detection .
  • Isolation prep-HPLC : Purify by-products for structural elucidation via 2D-NMR (e.g., COSY, HSQC) .
  • Degradation profiling : Forced degradation (acid/base/oxidative) followed by peak tracking .

Advanced: What strategies manage complex data from multi-step synthesis and biological testing?

  • Automation : Use LabKey or ELN platforms to integrate reaction parameters (yield, purity) with bioactivity data .
  • Multivariate analysis : PCA or PLS regression to correlate structural features (e.g., logP) with biological outcomes .
  • Data contradiction frameworks : Apply evidence-based inquiry principles to prioritize hypotheses (e.g., assay interference vs. true bioactivity) .

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